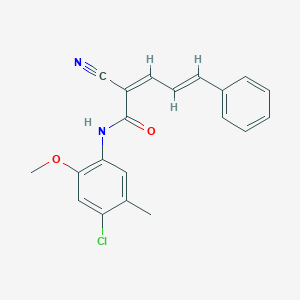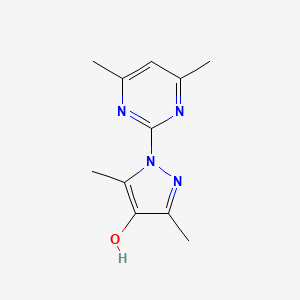
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a sulfonyl chloride derivative that is used as a reagent in organic synthesis and bioconjugation reactions.
Mécanisme D'action
The mechanism of action of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride involves the reaction of the sulfonyl chloride group with nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of a covalent bond between the reagent and the nucleophile. This covalent bond is stable and irreversible, which makes this reagent useful in bioconjugation reactions.
Biochemical and Physiological Effects:
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has no known biochemical or physiological effects. It is a reagent that is used in laboratory experiments and does not have any therapeutic or medicinal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is its high reactivity towards nucleophiles. This reactivity allows for the efficient conjugation of biomolecules to surfaces or other biomolecules. Another advantage is its stability, which allows for the formation of stable covalent bonds between the reagent and the nucleophile.
One of the limitations of using 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is its toxicity. This reagent is toxic and should be handled with care. Another limitation is its cost, which can be expensive.
Orientations Futures
There are several future directions for the use of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride in scientific research. One direction is the development of new bioconjugation strategies using this reagent. Another direction is the use of this reagent in the synthesis of new organic compounds with potential therapeutic properties. Additionally, research can be conducted to explore the potential applications of this reagent in the development of new diagnostic tools for various diseases.
Méthodes De Synthèse
The synthesis of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride involves the reaction of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or pyridine. The product obtained is a white crystalline solid that is soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.
Applications De Recherche Scientifique
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds such as pyrazoles, sulfonamides, and sulfonylureas. It is also used in bioconjugation reactions to attach biomolecules such as proteins, peptides, and nucleic acids to surfaces or other biomolecules. This reagent has proven to be useful in the development of new drugs and therapies for various diseases such as cancer, diabetes, and Alzheimer's.
Propriétés
IUPAC Name |
3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3IN2O2S/c7-16(14,15)4-3-13(12-5(4)11)2-1-6(8,9)10/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMBYSTXGBDCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)I)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-heptyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate](/img/structure/B2701150.png)

![N-(2,6-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2701153.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2701154.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2701159.png)
![4-[(Cyanomethanesulfonyl)methyl]benzoic acid](/img/structure/B2701161.png)

![2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide](/img/structure/B2701163.png)
![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701164.png)
![(2S,3S,4S,5R,6R)-6-[[4,4,6a,6b,11,12,14b-Heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2701168.png)